N-Phenylazetidine N-Phenylazetidine
Brand Name: Vulcanchem
CAS No.: 3334-89-2
VCID: VC8179005
InChI: InChI=1S/C9H11N/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6H,4,7-8H2
SMILES: C1CN(C1)C2=CC=CC=C2
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol

N-Phenylazetidine

CAS No.: 3334-89-2

Cat. No.: VC8179005

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

N-Phenylazetidine - 3334-89-2

Specification

CAS No. 3334-89-2
Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
IUPAC Name 1-phenylazetidine
Standard InChI InChI=1S/C9H11N/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6H,4,7-8H2
Standard InChI Key JNWYXXQAOGBPNL-UHFFFAOYSA-N
SMILES C1CN(C1)C2=CC=CC=C2
Canonical SMILES C1CN(C1)C2=CC=CC=C2

Introduction

Synthesis and Structural Characterization

Regio- and Diastereoselective Synthesis

N-Phenylazetidine can be synthesized via stereospecific cross-coupling reactions or superbase-mediated ring-closure strategies. A scalable two-step method involving oxiranylmethyl-substituted benzylamines has been developed to achieve regio- and diastereoselective formation of 2-arylazetidines . Key steps include:

  • Epoxide Functionalization: Reacting epichlorohydrin with secondary amines (e.g., N-methylbenzylamine) to form benzylaminomethyl-oxiranes.

  • Superbase-Induced Cyclization: Treating oxiranes with a combination of tert-butoxide, diisopropylamine, and butyllithium at −78°C to induce azetidine ring formation .

This method avoids transition metals and achieves yields exceeding 60% under kinetic control, favoring four-membered ring formation over thermodynamically stable five-membered analogs .

Table 1: Representative Synthesis Conditions for N-Phenylazetidine Derivatives

Starting MaterialReagentsTemperatureYield (%)
N-Benzyl-N-methyloxiranet-BuOK, iPr₂NH, BuLi−78°C60
Tosylate derivativesNaH, DMF40°C55–70

Structural Analysis

The azetidine ring in N-phenylazetidine adopts a puckered conformation to alleviate angle strain, with the phenyl group at the 1-position contributing to electronic delocalization. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR (CDCl₃): Resonances at δ 7.37–7.21 ppm (aryl protons), 3.64–2.32 ppm (azetidine ring protons) .

  • Ring Strain: The bond angle distortion (≈88° for C–N–C) results in a ring strain energy of ~25 kcal/mol, driving its reactivity .

Polymerization and Reaction Mechanisms

Cationic Ring-Opening Polymerization

N-Phenylazetidine undergoes cationic polymerization using initiators like methyl trifluoromethanesulfonate or poly(tetrahydrofuran) macroinitiators . Key features include:

  • Propagation: Nucleophilic attack by the azetidine nitrogen on the electrophilic initiator, forming azetidinium intermediates.

  • Termination: Intermolecular nucleophilic attack by pendant N-phenylamino groups, leading to branched polyamines .

Table 2: Thermodynamic Parameters for Polymerization

ParameterValue (kJ/mol)
ΔHₚ‡ (Propagation)68
ΔHₜ‡ (Termination)46
ΔSₚ‡ (Propagation)68 J/(mol·K)
ΔSₜ‡ (Termination)169 J/(mol·K)

The reaction proceeds efficiently even at 10°C, achieving near-complete conversion within 24 hours .

Block Copolymer Synthesis

Alpha-benzyloxy-omega-(N-phenylazetidinium) poly(tetrahydrofuran) initiators enable the synthesis of poly(THF)-block-poly(NPA) copolymers. Gel permeation chromatography (GPC) confirms narrow polydispersity (Đ ≈ 1.2) for these materials .

Functional Derivatives and Applications

Sulfonamide Derivatives

N-Phenylazetidine-3-sulfonamide, a derivative, exhibits potential in medicinal chemistry due to its sulfonamide group (−SO₂−NH₂), which enhances binding to biological targets. Applications include:

  • Antimicrobial Agents: Disrupting bacterial folate synthesis.

  • Enzyme Inhibitors: Targeting carbonic anhydrase or matrix metalloproteinases.

Materials Science

Poly(N-phenylazetidine) demonstrates utility in:

  • Antimicrobial Coatings: Leveraging cationic charges to disrupt microbial membranes.

  • CO₂ Adsorbents: Utilizing amine groups for carbon capture .

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